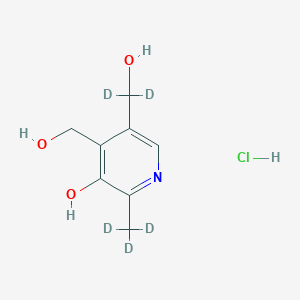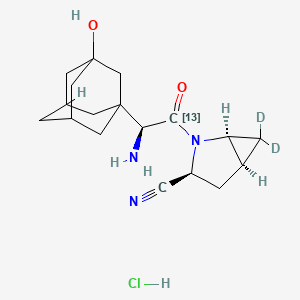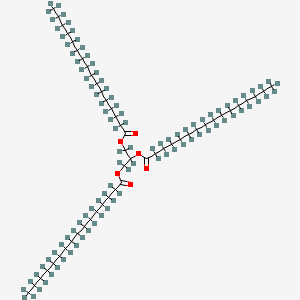
Glyceryl trihexadecanoate-d98
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl trihexadecanoate-d98, also known as tripalmitin-d98, is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is a type of triacylglycerol, which is a common fatty acid found in both plants and animals. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glyceryl trihexadecanoate-d98 can be synthesized through the esterification of glycerol with hexadecanoic acid (palmitic acid) in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the esterification of glycerol with deuterated hexadecanoic acid under controlled conditions to ensure high yield and purity. The use of deuterium oxide (heavy water) as a solvent and deuterium source is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Glyceryl trihexadecanoate-d98 undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and hexadecanoic acid in the presence of water and an acid or base catalyst.
Oxidation: Formation of peroxides and other oxidation products when exposed to oxygen or oxidizing agents.
Reduction: Conversion to alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various reagents depending on the desired substitution.
Major Products
Hydrolysis: Glycerol and hexadecanoic acid.
Oxidation: Peroxides and other oxidation products.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Glyceryl trihexadecanoate-d98 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of solid lipid nanoparticles for drug delivery systems.
Mecanismo De Acción
The mechanism of action of glyceryl trihexadecanoate-d98 involves its incorporation into biological systems where it mimics the behavior of natural triacylglycerols. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. It interacts with enzymes involved in lipid metabolism, providing insights into the molecular targets and pathways involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl trihexadecanoate (Tripalmitin): The non-deuterated form of glyceryl trihexadecanoate-d98.
Glyceryl tristearate: Another triacylglycerol with stearic acid instead of hexadecanoic acid.
Glyceryl trioleate: A triacylglycerol with oleic acid instead of hexadecanoic acid
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in research applications, allowing for detailed studies of metabolic pathways and molecular interactions that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C51H98O6 |
|---|---|
Peso molecular |
905.9 g/mol |
Nombre IUPAC |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D |
Clave InChI |
PVNIQBQSYATKKL-UWJFJTLTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)

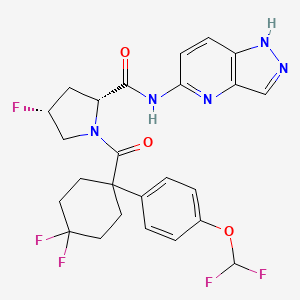
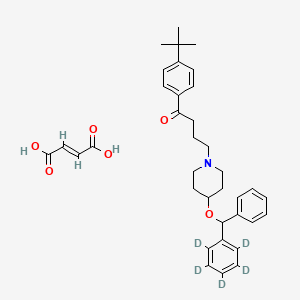

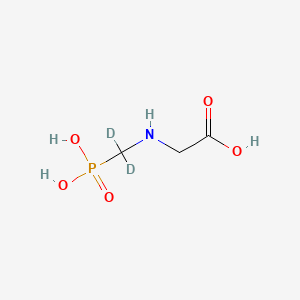
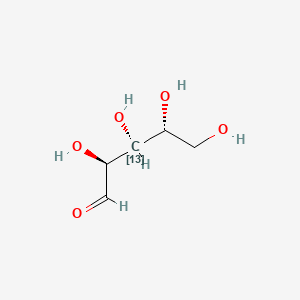
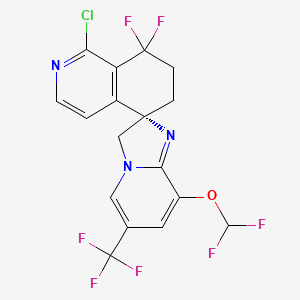

![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
